4-Bromo-2-cyclopropyl-N-methylbenzenesulfonamide
CAS No.:
Cat. No.: VC13689116
Molecular Formula: C10H12BrNO2S
Molecular Weight: 290.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12BrNO2S |
|---|---|
| Molecular Weight | 290.18 g/mol |
| IUPAC Name | 4-bromo-2-cyclopropyl-N-methylbenzenesulfonamide |
| Standard InChI | InChI=1S/C10H12BrNO2S/c1-12-15(13,14)10-5-4-8(11)6-9(10)7-2-3-7/h4-7,12H,2-3H2,1H3 |
| Standard InChI Key | DBTKAVBWSGTDRJ-UHFFFAOYSA-N |
| SMILES | CNS(=O)(=O)C1=C(C=C(C=C1)Br)C2CC2 |
| Canonical SMILES | CNS(=O)(=O)C1=C(C=C(C=C1)Br)C2CC2 |
Introduction
Chemical Structure and Molecular Properties
Molecular Formula and Weight
The molecular formula of 4-bromo-2-cyclopropyl-N-methylbenzenesulfonamide is C₁₀H₁₂BrNO₂S, with a molecular weight of 290.18 g/mol . The structure comprises a benzene ring substituted with a bromine atom at position 4, a cyclopropyl group at position 2, and a methylsulfonamide group at position 1 (Figure 1).
Figure 1: Structural Representation
Synthesis and Reactivity
Synthetic Routes
The synthesis of 4-bromo-2-cyclopropyl-N-methylbenzenesulfonamide likely involves multi-step functionalization:
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Cyclopropane Introduction: A palladium-catalyzed coupling reaction (e.g., Suzuki-Miyaura) could attach the cyclopropyl group to 2-bromobenzenesulfonamide precursors .
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Bromination: Electrophilic aromatic bromination using Br₂/FeBr₃ or N-bromosuccinimide (NBS) targets the para position relative to the sulfonamide group .
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N-Methylation: Treatment of the intermediate sulfonamide with methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) yields the N-methyl derivative .
Table 1: Key Synthetic Intermediates
| Step | Intermediate | Reagents/Conditions |
|---|---|---|
| 1 | 2-Cyclopropylbenzenesulfonamide | Pd(PPh₃)₄, cyclopropylboronic acid, base |
| 2 | 4-Bromo-2-cyclopropylbenzenesulfonamide | NBS, radical initiator |
| 3 | Target Compound | CH₃I, K₂CO₃, DMF |
Reactivity Profile
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Bromine Substitution: The bromine atom is amenable to cross-coupling reactions (e.g., Suzuki, Heck) for further derivatization .
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Sulfonamide Group: The N-methyl sulfonamide can participate in hydrogen bonding, influencing solubility and biological interactions .
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Cyclopropyl Ring: Strain in the cyclopropane ring may facilitate ring-opening reactions under acidic or radical conditions .
Physical and Chemical Properties
Physicochemical Data
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Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water .
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Storage: Stable at room temperature when protected from moisture and light .
Applications and Biological Relevance
Material Science
Brominated aromatics are utilized in organic electronics and ligand design for catalysis . The cyclopropyl group’s rigidity could stabilize metal complexes in catalytic systems .
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